molecular formula C19H13BrFNO B5234588 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

カタログ番号 B5234588
分子量: 370.2 g/mol
InChIキー: WMTOFNVONAWHJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as BFQ or BQ-123, is a synthetic peptide that belongs to the family of endothelin receptor antagonists. It was first discovered in the 1990s as a potential therapeutic agent for cardiovascular diseases, such as hypertension and heart failure. Since then, BFQ has been extensively studied for its pharmacological properties and therapeutic applications.

作用機序

4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one acts as a competitive antagonist of the ETA receptor, preventing the binding of endothelin-1 (ET-1), a potent vasoconstrictor peptide, to its receptor. By blocking the ETA receptor, 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one reduces the vasoconstrictive effects of ET-1, leading to vasodilation and improved blood flow. 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one also inhibits the proliferation and migration of vascular smooth muscle cells, which play a critical role in the development of atherosclerosis and restenosis.
Biochemical and physiological effects:
4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have several biochemical and physiological effects, including the reduction of blood pressure, the improvement of endothelial function, and the inhibition of inflammation and oxidative stress. 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one also has anti-tumor activity and has been shown to enhance the efficacy of chemotherapy in cancer models.

実験室実験の利点と制限

4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several advantages as a research tool, including its high selectivity for the ETA receptor, its stability in aqueous solutions, and its availability as a commercial product. However, 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has some limitations, including its relatively low potency compared to other ETA antagonists and its potential off-target effects on other receptors.

将来の方向性

4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several potential future directions for research, including the development of more potent and selective ETA antagonists, the investigation of the role of ETA in other disease models, such as kidney disease and diabetes, and the exploration of the therapeutic potential of ETA antagonists in combination with other drugs. Additionally, the development of new synthetic methods for 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one and other ETA antagonists may lead to more efficient and cost-effective production methods.

合成法

The synthesis of 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves several steps of chemical reactions, including the condensation of 5-bromo-2-fluorobenzaldehyde with 2-aminobenzophenone to form an intermediate product, which is then cyclized under acidic conditions to yield the final product. The synthesis process is relatively complex and requires expertise in organic chemistry.

科学的研究の応用

4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been widely used in scientific research for its ability to selectively block the endothelin A receptor (ETA), which is involved in various pathological conditions, such as vasoconstriction, inflammation, and cell proliferation. 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have therapeutic potential in several disease models, including pulmonary hypertension, atherosclerosis, and cancer.

特性

IUPAC Name

4-(5-bromo-2-fluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFNO/c20-12-6-8-17(21)16(9-12)15-10-18(23)22-19-13-4-2-1-3-11(13)5-7-14(15)19/h1-9,15H,10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTOFNVONAWHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=C(C=CC(=C4)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2-fluorophenyl)-1,3,4-trihydrobenzo[h]quinolin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。